

Application Notes and Protocols for Live-Cell Imaging with TAT-TAMRA Peptide

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

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These application notes provide a comprehensive guide to utilizing TAT-TAMRA peptides for live-cell imaging. The included protocols and data will enable researchers to effectively track the intracellular delivery of molecules and study cellular processes in real-time.

The Trans-Activator of Transcription (TAT) peptide, derived from the HIV-1 virus, is a well-known cell-penetrating peptide (CPP) capable of traversing cellular membranes. When conjugated with a fluorophore like Tetramethylrhodamine (TAMRA), it becomes a powerful tool for visualizing and quantifying the uptake of various cargo molecules into living cells.[1][2] TAMRA is a bright and photostable rhodamine-based dye with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for red-channel fluorescence microscopy.[2][3]

Data Presentation

The following tables summarize typical experimental parameters for live-cell imaging using TAT-TAMRA peptides, compiled from various studies. These values can serve as a starting point for experimental design and optimization.

Table 1: Recommended Concentration and Incubation Times for TAT-TAMRA Peptide



Cell Type	TAT-TAMRA Concentration	Incubation Time	Temperature	Reference Cell Line Examples
Endothelial Cells	100 μΜ	1 hour	37°C	Bovine Brain Capillary Endothelial Cells (BCECs)[4]
Neurons	1 - 10 μΜ	Not Specified	37°C	Murine Primary Neurons[5]
Cancer Cell Lines (General)	500 nM - 2 μM	10 - 30 minutes	37°C	HeLa, Caco-2[6]
Human Lung Carcinoma	0.5 - 10 μΜ	24 hours	37°C	A549[7]

Table 2: Key Properties of TAMRA Fluorophore



Property	Value	Significance for Live-Cell Imaging	
Excitation Maximum	~555 nm	Compatible with standard laser lines and filter sets for fluorescence microscopy.[2]	
Emission Maximum	~580 nm	Emits in the orange-red spectrum, minimizing interference from cellular autofluorescence.[3]	
Molar Extinction Coefficient	~90,000 M ⁻¹ cm ⁻¹	Indicates high brightness, leading to strong fluorescence signals.[2]	
Quantum Yield	0.3–0.5	Represents good fluorescence efficiency.[2]	
pH Sensitivity	Performs optimally in neutral to slightly acidic environments	Buffer selection is important for maintaining optimal fluorescence.[2]	

Experimental Protocols

This section provides a detailed methodology for a typical live-cell imaging experiment using TAT-TAMRA peptide.

I. Cell Culture and Preparation

- Cell Seeding: Plate cells of interest onto glass-bottom dishes or chamber slides suitable for microscopy. The seeding density should be optimized to achieve 60-80% confluency on the day of the experiment.
- Incubation: Culture the cells in a suitable growth medium at 37°C in a humidified incubator with 5% CO₂. Allow the cells to adhere and grow for at least 24 hours before the experiment.

II. TAT-TAMRA Peptide Preparation and Incubation



- Reconstitution: Prepare a stock solution of the TAT-TAMRA peptide by reconstituting the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a concentration of 1 mM.
- Working Solution: On the day of the experiment, dilute the stock solution to the desired final
 concentration (refer to Table 1) in pre-warmed, serum-free cell culture medium. The use of
 serum-free medium during incubation can prevent non-specific binding of the peptide to
 serum proteins.
- Cell Treatment: Remove the growth medium from the cultured cells and wash once with prewarmed PBS. Add the TAT-TAMRA peptide working solution to the cells.
- Incubation: Incubate the cells with the peptide for the desired duration (refer to Table 1) at 37°C.

III. Live-Cell Imaging

- Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound peptide.
- Imaging Medium: Add fresh, pre-warmed live-cell imaging medium to the cells. This medium should be free of phenol red to reduce background fluorescence.
- Microscopy: Place the dish or slide on the stage of a confocal or widefield fluorescence microscope equipped with a temperature and CO₂-controlled environmental chamber.
- Image Acquisition: Acquire images using the appropriate filter set for TAMRA (e.g., excitation: 540-560 nm; emission: 570-620 nm). Capture both fluorescence and brightfield or DIC images. For dynamic studies, time-lapse imaging can be performed.

IV. Data Analysis and Quantification

- Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
- Quantification: Measure the fluorescence intensity within individual cells or subcellular compartments to quantify peptide uptake. This can be done by defining regions of interest (ROIs) and measuring the mean fluorescence intensity.

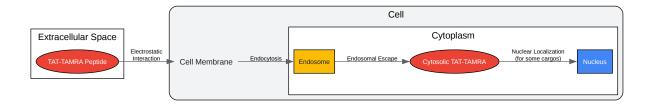


 Statistical Analysis: Perform statistical analysis on the quantified data to compare uptake under different conditions.

Visualizations

Cellular Uptake Pathway of TAT-TAMRA Peptide

The primary mechanism for the cellular entry of TAT peptides is thought to be endocytosis, although direct penetration of the membrane has also been proposed.[8][9] The process generally involves an initial electrostatic interaction with the cell surface, followed by internalization.



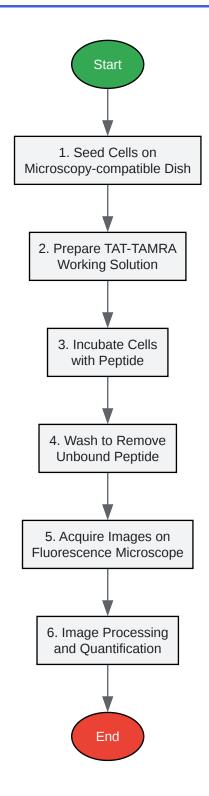
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Caption: Cellular uptake of TAT-TAMRA peptide.

Experimental Workflow for Live-Cell Imaging

The following diagram illustrates the key steps involved in a live-cell imaging experiment with TAT-TAMRA peptide.





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